3-(Biphenyl-2-ylamino)-2h-indol-2-one
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Overview
Description
3-(Biphenyl-2-ylamino)-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a biphenyl group attached to an indole core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Biphenyl-2-ylamino)-2H-indol-2-one typically involves the reaction of biphenyl-2-amine with isatin under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For example, the reaction can be catalyzed by a Lewis acid such as zinc chloride in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Biphenyl-2-ylamino)-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of corresponding indole-2,3-dione derivatives.
Reduction: Formation of 3-(biphenyl-2-ylamino)-2H-indoline.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-(Biphenyl-2-ylamino)-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(Biphenyl-2-ylamino)-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(biphenyl-2-ylamino)benzoic acid
- 3-(Biphenyl-2-ylamino)-2H-indoline
Uniqueness
3-(Biphenyl-2-ylamino)-2H-indol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
21231-48-1 |
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Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3-(2-phenylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C20H14N2O/c23-20-19(16-11-5-7-13-18(16)22-20)21-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H,(H,21,22,23) |
InChI Key |
RMLFVCRQIUSFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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